5-(3,4-Difluorobenzenesulfonyl)pentanoic acid

Catalog No.
S8152893
CAS No.
M.F
C11H12F2O4S
M. Wt
278.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3,4-Difluorobenzenesulfonyl)pentanoic acid

Product Name

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid

IUPAC Name

5-(3,4-difluorophenyl)sulfonylpentanoic acid

Molecular Formula

C11H12F2O4S

Molecular Weight

278.27 g/mol

InChI

InChI=1S/C11H12F2O4S/c12-9-5-4-8(7-10(9)13)18(16,17)6-2-1-3-11(14)15/h4-5,7H,1-3,6H2,(H,14,15)

InChI Key

SMBPCFMVEKNFLK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)CCCCC(=O)O)F)F

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)CCCCC(=O)O)F)F

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid is a synthetic organic compound characterized by the presence of a pentanoic acid backbone linked to a sulfonyl group derived from a 3,4-difluorobenzenesulfonamide. This compound features two fluorine atoms on the aromatic ring, which significantly influence its chemical properties and biological activity. The introduction of fluorine into organic molecules is known to enhance their metabolic stability and alter their pharmacokinetic profiles, making them valuable in medicinal chemistry .

The chemical reactivity of 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid primarily revolves around its sulfonyl functional group, which can participate in various nucleophilic substitution reactions. These reactions often involve the formation of sulfonamide derivatives or the introduction of other functional groups through electrophilic aromatic substitution on the fluorinated benzene ring. The sulfonamide moiety can also engage in coupling reactions, leading to the formation of more complex structures suitable for pharmaceutical applications .

Research indicates that 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid exhibits notable biological activity, particularly as an agonist for GPR120 receptors. GPR120 is involved in metabolic regulation and has implications for treating conditions such as obesity and diabetes. The compound's structure allows it to interact effectively with these receptors, potentially enhancing insulin sensitivity and reducing inflammation. Additionally, compounds with similar structures have been studied for their neuroprotective properties, suggesting broader therapeutic potential.

The synthesis of 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid typically involves several key steps:

  • Formation of the Sulfonamide: The initial step includes the reaction of pentanoic acid with a sulfonyl chloride derived from 3,4-difluorobenzenesulfonamide. This reaction is often facilitated by the presence of a base to neutralize the generated hydrochloric acid.
  • Purification: After the reaction, purification methods such as recrystallization or chromatography are employed to isolate the desired product from unreacted starting materials and by-products.
  • Characterization: The final product is characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

5-(3,4-Difluorobenzenesulfonyl)pentanoic acid has potential applications in medicinal chemistry due to its unique structural features. It can serve as a lead compound for developing pharmaceuticals targeting metabolic disorders and may also be useful in synthesizing other biologically active molecules. Its ability to modulate receptor activity positions it as a candidate for further research in drug discovery .

Interaction studies are crucial for understanding how 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid behaves in biological systems. These studies typically involve:

  • Binding Affinity Assays: Evaluating how well the compound binds to GPR120 receptors.
  • Functional Assays: Assessing the biological effects of receptor activation on cellular pathways related to metabolism.
  • In Vivo Studies: Investigating the compound's effects in animal models to gauge its therapeutic potential and safety profile.

Several compounds share structural similarities with 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-(2-Fluorobenzenesulfonamido)pentanoic acidPentanoic acid backbone with a sulfonamide groupFluorine substitution affects pharmacokinetics
4-(3-Chlorobenzenesulfonamido)butanoic acidButanoic acid backbone with a sulfonamide groupChlorine substitution may influence receptor binding
2-(4-Methylbenzenesulfonamido)propanoic acidPropanoic acid backbone with a sulfonamide groupMethyl group could enhance lipophilicity

These compounds highlight variations in substituents that may influence their biological activity and pharmacological profiles. The unique combination of fluorine atoms and the specific sulfonamide structure in 5-(3,4-Difluorobenzenesulfonyl)pentanoic acid contributes to its distinct properties compared to these similar compounds .

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

278.04243636 g/mol

Monoisotopic Mass

278.04243636 g/mol

Heavy Atom Count

18

Dates

Last modified: 01-05-2024

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